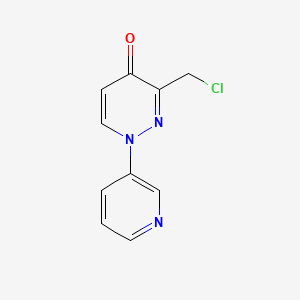
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one is a heterocyclic compound that features both pyridine and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one typically involves the chloromethylation of a pyridazinone derivative. One common method includes the reaction of 1-pyridin-3-ylpyridazin-4-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)pyridine
- 1-(Chloromethyl)pyridazin-4-one
- 3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one is unique due to its dual-ring structure, which combines the properties of both pyridine and pyridazine. This structural feature enhances its reactivity and potential for diverse applications compared to similar compounds .
Eigenschaften
Molekularformel |
C10H8ClN3O |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-pyridin-3-ylpyridazin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-6-9-10(15)3-5-14(13-9)8-2-1-4-12-7-8/h1-5,7H,6H2 |
InChI-Schlüssel |
UJOAUYUFHUHBJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N2C=CC(=O)C(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


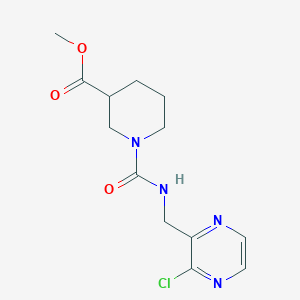
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
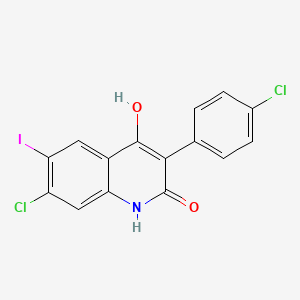
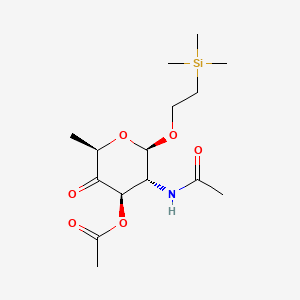
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)


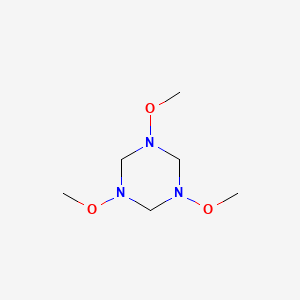
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)

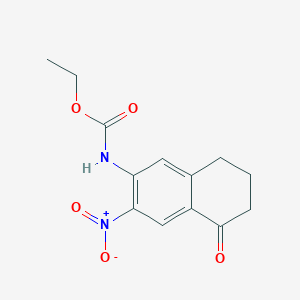
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

